molecular formula C8H13N5O4 B1681930 塔里巴韦林 CAS No. 119567-79-2

塔里巴韦林

货号 B1681930
CAS 编号: 119567-79-2
分子量: 243.22 g/mol
InChI 键: NHKZSTHOYNWEEZ-AFCXAGJDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Taribavirin, also known as Viramidine and Ribavirin amidine, is an investigational small molecule drug . It is a prodrug of ribavirin, active against a number of DNA and RNA viruses . It is currently under development for the treatment of patients with chronic hepatitis C .


Synthesis Analysis

Taribavirin was recently synthesized to concentrate in the liver and have minimal concentration in red blood cells . The preparation method for taribavirin involves fermenting the strain to obtain strain fermented liquid and carrying out catalyst substrate reaction of the strain .


Molecular Structure Analysis

Taribavirin has a molecular formula of C8H13N5O4 . Its average mass is 243.220 Da and its monoisotopic mass is 243.096756 Da .


Chemical Reactions Analysis

Taribavirin is a prodrug that is metabolized by the liver and converted into its active metabolite, ribavirin . This pathway reduces exposure to red blood cells (RBCs) and increases exposure to the liver, the site of HCV replication .


Physical And Chemical Properties Analysis

Taribavirin has a molecular formula of C8H13N5O4 . Its average mass is 243.220 Da and its monoisotopic mass is 243.096756 Da . At physiologic pH, the positive charge on the molecule from partial protonation of the carboximide group contributes to the relative slowness with which the drug crosses cell membranes (such as in red blood cells) until it has been metabolized into ribavirin .

科学研究应用

塔里巴韦林作为治疗丙型肝炎的药物

塔里巴韦林是利巴韦林的前药,其在治疗慢性丙型肝炎中的潜力已得到研究。它被全身存在的腺苷脱氨酶催化为利巴韦林。塔里巴韦林在降低贫血率(与利巴韦林相关的常见并发症)方面显示出有希望的结果,并且正被考虑作为与聚乙二醇化干扰素联合用于慢性丙型肝炎的替代治疗方式。值得注意的是,在 IIb 期研究中,基于体重的塔里巴韦林给药显示出改善的疗效 (Farrell、Mercogliano、Navarro 和 Rossi,2011)。此外,其他研究重点比较了塔里巴韦林和利巴韦林的有效性和安全性,强调了其降低治疗限制性贫血率的潜力以及在肝脏中集中以靶向 HCV 感染肝细胞的有效性 (Deming 和 Arora,2011).

塔里巴韦林在临床试验中

临床试验在评估塔里巴韦林治疗慢性丙型肝炎的疗效方面发挥了至关重要的作用。II 期和 III 期试验已证明其在减少因贫血而需要减量的可能性方面具有增加慢性 HCV 治疗依从性的潜力。试验比较了不同剂量的塔里巴韦林和利巴韦林,显示塔里巴韦林剂量贫血程度较低。正在进行的研究继续检验用塔里巴韦林代替利巴韦林进行联合治疗的有效性 (Kearney、Thornton 和 Navarro,2008).

塔里巴韦林的抗病毒机制

作为利巴韦林的前药,塔里巴韦林对多种病毒具有活性,特别是丙型肝炎病毒和流感病毒。在转化为利巴韦林后,它会整合到病毒核酸中,抑制病毒 RNA 合成,诱导病毒基因组突变,从而抑制正常的病毒复制。这种机制强调了它作为超越丙型肝炎治疗的抗病毒剂的潜力 (Definitions,2020).

在 COVID-19 研究中的潜力

有趣的是,塔里巴韦林也已在 COVID-19 研究中得到评估。涉及分子对接和动力学模拟的研究探索了塔里巴韦林等抗 HCV 药物抑制 SARS-CoV-2 主要蛋白酶的潜力。这些调查提供了药物再利用机会的见解,并突出了塔里巴韦林在持续寻找有效的 COVID-19 治疗方法中的相关性 (Al-karmalawy 等人,2021).

作用机制

Taribavirin is a synthetic nucleoside (guanosine) analog . It is metabolized by the liver and converted into its active metabolite, ribavirin . Ribavirin is readily phosphorylated intracellularly by adenosine kinase to ribavirin mono-, di-, and triphosphate metabolites . These diverse effects result in a marked reduction of intracellular guanosine triphosphate (GTP) pools and inhibition of viral RNA and protein synthesis .

安全和危害

Taribavirin is classified as having acute toxicity, oral (Category 4), H302 according to the Safety Data Sheet . It is currently under investigation for use/treatment in hepatitis (viral, C) .

未来方向

Taribavirin’s slightly superior toxicological properties may eventually cause it to replace ribavirin in all its uses . The first property is due to taribavirin’s basic amidine group, which inhibits drug entry into RBCs, and the second property is probably due to increased concentration of the enzymes that convert amidine to amide in liver .

属性

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O4/c9-6(10)7-11-2-13(12-7)8-5(16)4(15)3(1-14)17-8/h2-5,8,14-16H,1H2,(H3,9,10)/t3-,4-,5-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKZSTHOYNWEEZ-AFCXAGJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80894181
Record name Taribavirin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80894181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The prodrug taribavirin (1-b-D-ribofuranosyl-1H-1, 2, 4-triazole-3-carboxamidine) is a synthetic nucleoside (guanosine) analog under development for the treatment of patients with chronic hepatitis C. Taribavirin is metabolized by the liver and converted into its active metabolite, ribavirin. This pathway reduces exposure to red blood cells (RBCs) and increases exposure to the liver, the site of HCV replication. [Valeant Website] Ribavirin is readily phosphorylated intracellularly by adenosine kinase to ribavirin mono-, di-, and triphosphate metabolites. Ribavirin triphosphate (RTP) is a potent competitive inhibitor of inosine monophosphate (IMP) dehydrogenase, viral RNA polymerase and messenger RNA (mRNA) guanylyltransferase (viral). Guanylyltranserase inhibition stops the capping of mRNA. These diverse effects result in a marked reduction of intracellular guanosine triphosphate (GTP) pools and inhibition of viral RNA and protein synthesis. Ribavirin is also incorporated into the viral genome causing lethal mutagenesis and a subsequent decrease in specific viral infectivity.
Record name Taribavirin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06408
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Taribavirin

CAS RN

119567-79-2
Record name Viramidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119567-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taribavirin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119567792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taribavirin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06408
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Taribavirin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80894181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TARIBAVIRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3B1994K2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Taribavirin
Reactant of Route 2
Taribavirin
Reactant of Route 3
Taribavirin
Reactant of Route 4
Taribavirin
Reactant of Route 5
Taribavirin
Reactant of Route 6
Reactant of Route 6
Taribavirin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。